1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Overview
Description
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
It was used for the preparation of key intermediates of tofacitinib .
Action Environment
It is stable at room temperature and can dissolve in water and organic solvents .
Preparation Methods
The synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrrolidin-3-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce production costs. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to synthesize the compound on a larger scale.
Chemical Reactions Analysis
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases and conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities but different substitution patterns.
Pyrrolidin-2,5-dione: A derivative with additional functional groups that may enhance its biological properties.
Prolinol: A related compound with a hydroxyl group that can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other pyrrolidinone derivatives.
Properties
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11;/h2-6,10H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGWUUVLONCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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